5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed arylation, to introduce various substituents onto the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often utilize continuous flow reactors and automated systems to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: 5-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 5-Aminoimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with a different ring fusion pattern but similar applications.
Imidazo[1,2-a]pyrazine: A compound with a similar core structure but different substituents and properties.
Uniqueness
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and aldehyde groups allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
5-aminoimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFGGDABLWQSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)N)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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